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molecular formula C16H29NO3 B8552445 12-[(2-Methylacryloyl)amino]dodecanoic acid CAS No. 62839-65-0

12-[(2-Methylacryloyl)amino]dodecanoic acid

Cat. No. B8552445
M. Wt: 283.41 g/mol
InChI Key: OZXXPABRMQUIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148571B2

Procedure details

To a 5000 mL beaker, 1700 mL of water was added and then 11 g of sodium hydroxide was added, followed by stirring to dissolve the sodium hydroxide completely. Then, 26.9 g of 12-aminododecanoic acid (produced by Wako Pure Chemical Industries, Ltd.) was added to the reaction system, followed by stirring for 30 minutes to obtain a homogeneous solution. Subsequently, the internal temperature of the reaction system was cooled to −5° C. with an ice-salt bath. After the cooling treatment, 14.3 g of methacryloyl chloride (produced by Wako Pure Chemical Industries, Ltd.) was dropped over 15 minutes with a dropping funnel while stirring the reaction system. During the dropping, cooling was continued so that the internal temperature of the reaction system might not exceed 0° C. After the end of the dropping, the bath was changed to an ice bath and the reaction system was stirred at 0° C. for 1 hour. After stirring for 1 hour, a 6 mol/L aqueous hydrochloric acid solution was added to adjust the pH of the reaction solution at 3 or less. With the addition of the aqueous hydrochloric acid solution, white precipitate formed in the reaction system. To the solution was added 600 g of sodium chloride, and then extraction was carried out three times using 800 mL of ethyl acetate. The resulting ethyl acetate solution was washed with saturated aqueous sodium chloride solution and then magnesium sulfate was added to the ethyl acetate layer to dehydrate it. After the dehydration, ethyl acetate was distilled off under reduced pressure with a rotary evaporator to give white crude crystals. The resulting crude crystals were recrystallized from ethyl acetate to give 24 g of white crystals of N-methacryloyl-12-aminododecanoic acid (melting point: 73 to 74° C.). The chemical reaction formula of this Example is shown below.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.9 g
Type
reactant
Reaction Step Three
Quantity
14.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
600 g
Type
reactant
Reaction Step Seven
Name
Quantity
1700 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[C:18](Cl)(=[O:22])[C:19]([CH3:21])=[CH2:20].Cl.[Cl-].[Na+]>O>[C:18]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
26.9 g
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Step Four
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
600 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Eight
Name
Quantity
1700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
STIRRING
Type
STIRRING
Details
while stirring the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
During the dropping, cooling
CUSTOM
Type
CUSTOM
Details
exceed 0° C
CUSTOM
Type
CUSTOM
Details
After the end of the dropping, the bath was changed to an ice bath
STIRRING
Type
STIRRING
Details
the reaction system was stirred at 0° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed in the reaction system
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The resulting ethyl acetate solution was washed with saturated aqueous sodium chloride solution
ADDITION
Type
ADDITION
Details
magnesium sulfate was added to the ethyl acetate layer
DISTILLATION
Type
DISTILLATION
Details
After the dehydration, ethyl acetate was distilled off under reduced pressure with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give white crude crystals
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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